An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)
An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is typically a solid, appearing as a white to yellow powder or crystals. It is a structurally complex molecule featuring a nitro group and a bromine atom on the phenyl ring, which significantly influence its reactivity and potential as a synthetic building block.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate
| Property | Value | Source(s) |
| CAS Number | 199328-35-3 | |
| Molecular Formula | C₁₀H₁₀BrNO₄ | |
| Molecular Weight | 288.10 g/mol | |
| Boiling Point | 345.2 ± 27.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 162.6 ± 23.7 °C | |
| Physical Form | Solid, White to yellow powder or crystals | |
| Storage | Sealed in dry, room temperature |
Spectroscopic Data (Predicted)
As of this review, experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for Ethyl 2-(4-bromo-2-nitrophenyl)acetate are not available in public databases. However, based on the chemical structure, a set of predicted spectral data has been compiled to guide researchers in characterizing this compound.
Table 2: Predicted Spectroscopic Data for Ethyl 2-(4-bromo-2-nitrophenyl)acetate
| Spectroscopy | Predicted Peaks / Characteristics |
| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~4.1 ppm, 2H, -OCH₂-). Methylene group: Singlet (~4.0 ppm, 2H, Ar-CH₂-). Aromatic protons: Three signals in the aromatic region (~7.5-8.2 ppm). |
| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-). Methylene group: ~40 ppm (Ar-CH₂-). Aromatic carbons: Six signals in the ~120-150 ppm range, including two quaternary carbons (C-Br and C-NO₂). Carbonyl carbon: ~170 ppm (C=O). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 287/289 (due to bromine isotopes). Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 242/244), loss of ethyl group (-C₂H₅, m/z 258/260), loss of the entire ester group (-COOC₂H₅), and fragments corresponding to the bromonitrophenyl moiety. |
| IR Spectroscopy | C=O stretch (ester): ~1735 cm⁻¹. NO₂ stretches (asymmetric & symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹. C-O stretch (ester): ~1200 cm⁻¹. Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹. |
Synthesis and Experimental Protocols
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is not directly synthesized in a single step in most documented procedures. It is typically prepared via a two-step process starting from a substituted toluene. The general workflow involves the synthesis of the carboxylic acid precursor, (4-bromo-2-nitrophenyl)acetic acid, followed by its esterification.
Synthesis of (4-Bromo-2-nitrophenyl)acetic Acid (Precursor)
Several patented methods describe the synthesis of the carboxylic acid precursor. A common route starts with 4-bromotoluene, which undergoes nitration to form 4-bromo-2-nitrotoluene. This intermediate is then brominated (e.g., using N-bromosuccinimide) to yield 4-bromo-2-nitrobenzyl bromide. Subsequent reaction with sodium cyanide produces the corresponding nitrile, which is then hydrolyzed under acidic conditions to afford (4-bromo-2-nitrophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
The final step is a standard Fischer esterification of the carboxylic acid precursor.
Objective: To synthesize Ethyl 2-(4-bromo-2-nitrophenyl)acetate from (4-bromo-2-nitrophenyl)acetic acid.
Materials:
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(4-Bromo-2-nitrophenyl)acetic acid
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Anhydrous ethanol (absolute)
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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A solution of (4-bromo-2-nitrophenyl)acetic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask.
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A catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is carefully added to the solution.
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The reaction mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
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The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.
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If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Drug Development
While specific biological activities for Ethyl 2-(4-bromo-2-nitrophenyl)acetate are not widely reported, its structural motifs are present in many biologically active compounds. Its primary utility lies in its role as a versatile chemical intermediate.
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Pharmaceutical Synthesis: The closely related methyl ester and the parent carboxylic acid are known intermediates in the synthesis of various pharmaceuticals. For example, (4-bromo-2-nitrophenyl)acetic acid is a building block for GNF-5837 derivatives, which are selective Tropomyosin receptor kinase (TRK) inhibitors with potential applications in oncology. It can be inferred that the ethyl ester serves a similar purpose, offering potentially different solubility or reactivity profiles for specific synthetic needs.
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Fine Chemical Manufacturing: The presence of multiple reactive sites—the bromine atom (amenable to cross-coupling reactions), the nitro group (can be reduced to an amine), and the ester (can be hydrolyzed or transesterified)—makes this compound a valuable precursor for a wide range of more complex molecules in the agrochemical and dye industries.
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Research in Medicinal Chemistry: The bromophenyl and nitrophenyl moieties are common in compounds with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This makes Ethyl 2-(4-bromo-2-nitrophenyl)acetate a valuable starting material for the synthesis and screening of new potential therapeutic agents.
Safety and Handling
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is classified with the signal word "Warning".
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has summarized its known physical properties, provided a likely synthetic route, and outlined its potential applications. While a full experimental spectroscopic characterization is pending in the literature, the predicted data herein offers a useful reference for researchers working with this compound. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use.

